molecular formula C5H11ClFNO2S B2901022 Piperidine-4-sulfonyl fluoride hydrochloride CAS No. 2172461-08-2

Piperidine-4-sulfonyl fluoride hydrochloride

Cat. No.: B2901022
CAS No.: 2172461-08-2
M. Wt: 203.66
InChI Key: OJDLKOUDLMGYPS-UHFFFAOYSA-N
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Description

Piperidine-4-sulfonyl fluoride hydrochloride is a fluorinated piperidine derivative characterized by a sulfonyl fluoride (-SO₂F) group at the 4-position of the piperidine ring, with a hydrochloride counterion. This compound is notable for its reactivity in sulfur fluoride exchange (SuFEx) click chemistry, a tool widely used in chemical biology and drug discovery for covalent modification of proteins .

Properties

IUPAC Name

piperidine-4-sulfonyl fluoride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO2S.ClH/c6-10(8,9)5-1-3-7-4-2-5;/h5,7H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDLKOUDLMGYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1S(=O)(=O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine-4-sulfonyl fluoride hydrochloride typically involves the reaction of piperidine with sulfonyl fluoride under specific conditions. One common method includes the use of a nucleophilic fluoride source such as potassium fluoride (KF) or tetrabutylammonium fluoride (Bu4NF) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

Piperidine-4-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine nucleophile would yield a sulfonamide derivative .

Scientific Research Applications

Organic Synthesis

Piperidine-4-sulfonyl fluoride hydrochloride serves as a crucial reagent in organic chemistry for synthesizing various piperidine derivatives. Its sulfonyl fluoride group allows for nucleophilic substitution reactions, facilitating the formation of sulfonamide derivatives when reacted with amines .

The compound is recognized for its biological activity, particularly as an inhibitor of serine proteases. These enzymes are involved in critical biological processes such as protein degradation and immune responses. This compound binds to the active sites of serine proteases, thereby inhibiting their activity and allowing researchers to investigate their roles in disease mechanisms .

Case Study: Alzheimer’s Disease

Research has demonstrated that abnormal serine protease activity is linked to the progression of Alzheimer's disease. This compound has been utilized to inhibit specific proteases, enabling the exploration of their contributions to neurodegenerative pathways .

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential therapeutic applications in treating diseases associated with serine protease dysregulation. It has been incorporated into Proteolysis Targeting Chimeras (PROTACs) aimed at degrading proteins implicated in cancer, such as BRD4. Although the compound alone does not significantly affect BRD4 levels, its inclusion in PROTACs enhances targeted degradation without cytotoxic effects .

Case Study: Targeted Protein Degradation

In studies focusing on cancer research, this compound was part of a PROTAC strategy targeting the Von Hippel-Lindau protein for selective degradation of BRD4. The results indicated substantial efficacy in inducing BRD4 degradation while maintaining low toxicity profiles .

Mechanism of Action

The mechanism of action of piperidine-4-sulfonyl fluoride hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This interaction can lead to various biological effects, depending on the specific enzyme and pathway involved .

Comparison with Similar Compounds

Structural and Reactivity Differences

  • Sulfonyl Fluoride vs. Halogen Substituents: The sulfonyl fluoride group in this compound offers superior electrophilicity compared to monofluorinated (e.g., 4-Fluoropiperidine hydrochloride) or trifluoromethyl (e.g., 4-(Trifluoromethyl)piperidine hydrochloride) analogs. This makes it a preferred candidate for covalent bonding in drug design .
  • Sulfonamide vs. Sulfonyl Fluoride : Piperidine-4-[(4-chlorophenyl)sulfonyl]-, hydrochloride (CAS 101768-64-3) contains a sulfonamide group (-SO₂NHR), which is less reactive than sulfonyl fluorides but still valuable as a protease inhibitor scaffold .
  • Aromatic vs. Aliphatic Fluorination : Compounds like 4-(4-Fluorophenyl)piperidine hydrochloride (CAS 6716-98-9) feature aromatic fluorination, enhancing π-π stacking interactions in receptor binding, whereas aliphatic fluorination (e.g., 4,4-Difluoropiperidine hydrochloride) improves metabolic stability .

Physicochemical Properties

  • Molecular Weight and Solubility : this compound derivatives (e.g., methyl 4-(piperidine-4-sulfonyl)benzoate hydrochloride) have higher molecular weights (~291 g/mol) compared to simpler analogs like 4-Fluoropiperidine hydrochloride (MW ~153 g/mol), impacting solubility and bioavailability .
  • Electronegativity : The trifluoromethyl group in 4-(Trifluoromethyl)piperidine hydrochloride increases electronegativity, enhancing membrane permeability for agrochemical applications .

Biological Activity

Piperidine-4-sulfonyl fluoride hydrochloride (PSF-HCl) is a compound that has garnered attention in various fields of research due to its unique biological activities, particularly as a serine protease inhibitor. This article delves into the biological activity of PSF-HCl, highlighting its mechanisms of action, applications in research and medicine, and relevant case studies.

  • Molecular Formula : CHClFNOS
  • Molecular Weight : Approximately 203.66 g/mol
  • Structure : Contains a piperidine ring with a sulfonyl fluoride group at the fourth position.

PSF-HCl primarily functions as an inhibitor of serine proteases, a class of enzymes that play crucial roles in various biological processes including protein degradation, blood clotting, and immune responses. The mechanism involves binding to the active site of these enzymes, thereby preventing them from cleaving their protein substrates. This inhibition allows researchers to explore the roles of serine proteases in different signaling pathways and disease mechanisms, particularly in neurodegenerative conditions like Alzheimer's disease.

1. Serine Protease Inhibition

PSF-HCl has been extensively used to study the role of serine proteases in cellular signaling and disease progression. For instance:

  • Alzheimer's Disease : Investigations have shown that abnormal serine protease activity is linked to the progression of Alzheimer's disease. PSF-HCl provides a tool for studying these pathways by inhibiting specific proteases and observing resultant effects on cellular functions.

2. Therapeutic Potential

Research indicates potential therapeutic applications for PSF-HCl in treating diseases associated with serine protease dysregulation:

  • Cancer Research : PSF-HCl has been utilized in studies focusing on targeted protein degradation (TPD) using PROTACs (Proteolysis Targeting Chimeras). These studies demonstrate that compounds like PSF-HCl can induce degradation of specific proteins such as BRD4, which is implicated in various cancers .

Case Study 1: Serine Protease Inhibition in Neurodegeneration

A study highlighted the use of PSF-HCl to inhibit specific serine proteases involved in neurodegenerative pathways. By utilizing this compound, researchers were able to delineate the contribution of these enzymes to the pathology of Alzheimer's disease, paving the way for potential therapeutic strategies targeting these proteases.

Case Study 2: Development of PROTACs

In another significant study, PSF-HCl was incorporated into PROTACs designed to target VHL (Von Hippel-Lindau) for selective degradation of BRD4. The results indicated that while PSF-HCl alone did not affect BRD4 levels significantly, its role as part of a PROTAC demonstrated substantial efficacy in inducing BRD4 degradation without evident cytotoxicity .

Comparative Analysis

The following table summarizes the biological activities and applications of PSF-HCl compared to other related compounds:

CompoundMechanism of ActionApplicationsNotable Findings
This compound (PSF-HCl)Serine protease inhibitorCancer research, neurodegenerative disease studiesInduces BRD4 degradation via PROTACs
AvapritinibInhibitor for receptor tyrosine kinasesTreatment for GIST and systemic mastocytosisHigh selectivity for mutant kinases
Sulfonamide derivativesAntibacterial and enzyme inhibitionAntimicrobial therapiesEffective against various bacterial strains

Q & A

Q. What computational modeling approaches predict the reactivity of this compound with biological nucleophiles?

  • Methodological Answer :
  • Molecular Docking : Simulate binding poses in target active sites (e.g., AutoDock Vina).
  • QM/MM Simulations : Study transition states for covalent bond formation (e.g., Gaussian/Amber).
  • Free Energy Calculations : Predict binding affinities using MM-PBSA or FEP .

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